
3-(Methanesulfonyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methanesulfonyl)prop-2-en-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-en-1-ol backbone. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Allyl Chloride: One common method for preparing this compound involves the hydrolysis of allyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide catalyzed by potassium alum at high temperatures. This method is advantageous as it does not generate salt by-products.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrolysis of allyl chloride due to its cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxy alcohols using titanium-catalyzed epoxidation.
Reduction: The compound can also be reduced under specific conditions to yield different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Epoxy Alcohols: Formed through oxidation reactions.
Reduced Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(Methanesulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(Methanesulfonyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Epoxidation Mechanism: The compound undergoes epoxidation through the formation of titanium alkoxide intermediates, which react with the allylic alcohol to form epoxy alcohols.
Substitution Mechanism: In nucleophilic substitution reactions, the methanesulfonyl group is displaced by nucleophiles, leading to the formation of substituted derivatives.
Comparación Con Compuestos Similares
Allyl Alcohol (Prop-2-en-1-ol): Similar in structure but lacks the methanesulfonyl group.
Prop-1-en-3-ol: Another similar compound with a different position of the hydroxyl group.
Uniqueness:
Propiedades
Número CAS |
654641-14-2 |
|---|---|
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h2,4-5H,3H2,1H3 |
Clave InChI |
QVJRMEOIOMVCKY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


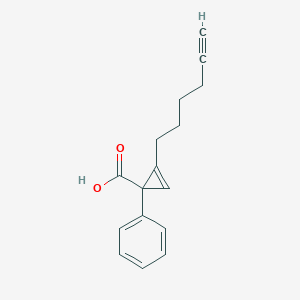
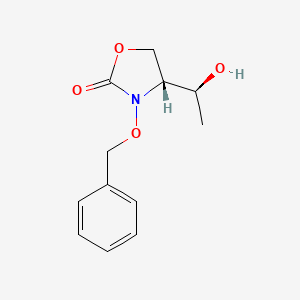
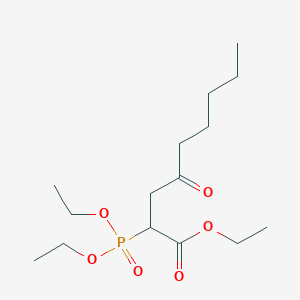
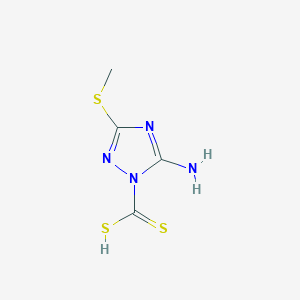
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
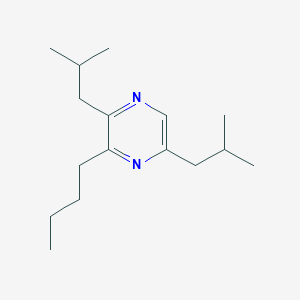
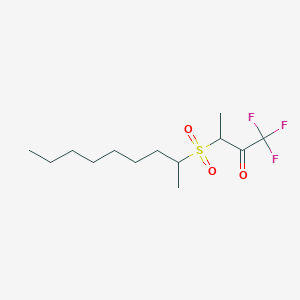
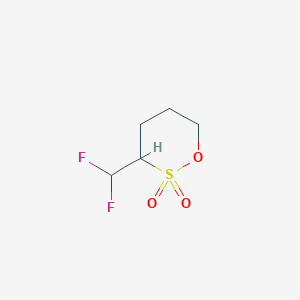

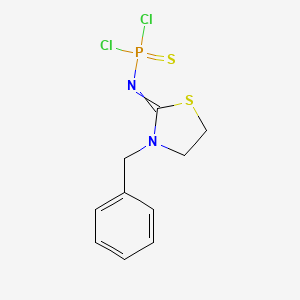
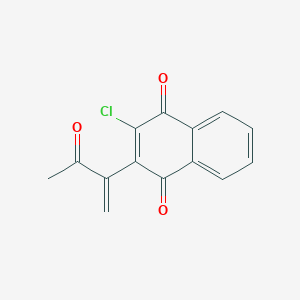
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
